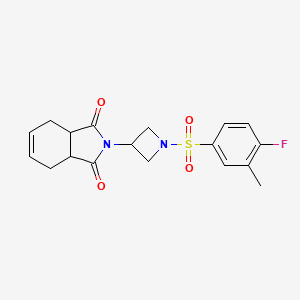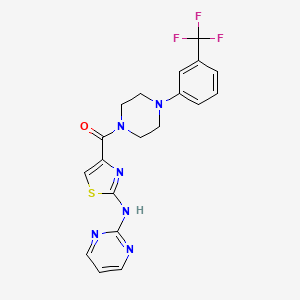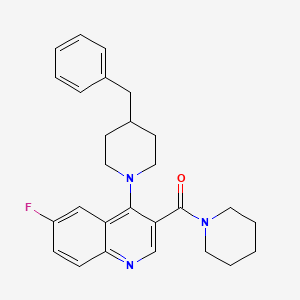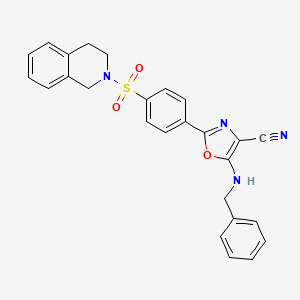
Tert-butyl N-(2-bromoethyl)-N-(4-methylpyridin-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(2-bromoethyl)-N-(4-methylpyridin-2-yl)carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a carbamate derivative that is commonly used as a reagent in organic synthesis and has recently been explored for its biological properties.
作用機序
The exact mechanism of action of Tert-butyl N-(2-bromoethyl)-N-(4-methylpyridin-2-yl)carbamate is not yet fully understood. However, it is believed to exert its biological effects through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. It has also been shown to modulate the activity of the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Tert-butyl N-(2-bromoethyl)-N-(4-methylpyridin-2-yl)carbamate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting HDAC activity. It has also been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using Tert-butyl N-(2-bromoethyl)-N-(4-methylpyridin-2-yl)carbamate in lab experiments is its versatility. It can be used in a variety of applications, including organic synthesis and biological research. Additionally, it is relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, and caution should be taken when handling this compound.
将来の方向性
There are several future directions for research on Tert-butyl N-(2-bromoethyl)-N-(4-methylpyridin-2-yl)carbamate. One area of research is the exploration of its potential as an anticancer agent. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in vivo. Another area of research is the investigation of its potential as a modulator of the immune system. It has been shown to inhibit the production of pro-inflammatory cytokines, and further studies are needed to determine its potential as an immunomodulatory agent. Additionally, the synthesis of new derivatives of Tert-butyl N-(2-bromoethyl)-N-(4-methylpyridin-2-yl)carbamate may lead to the discovery of compounds with improved biological properties.
合成法
Tert-butyl N-(2-bromoethyl)-N-(4-methylpyridin-2-yl)carbamate can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-methylpyridine-2-carboxylic acid with tert-butyl chloroformate and triethylamine in the presence of 2-bromoethanol. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
科学的研究の応用
Tert-butyl N-(2-bromoethyl)-N-(4-methylpyridin-2-yl)carbamate has been extensively used in scientific research due to its potential applications in various fields. It has been used as a reagent in organic synthesis, especially in the preparation of carbamate derivatives. It has also been explored for its biological properties, such as its potential as an anticancer agent and as a modulator of the immune system.
特性
IUPAC Name |
tert-butyl N-(2-bromoethyl)-N-(4-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-10-5-7-15-11(9-10)16(8-6-14)12(17)18-13(2,3)4/h5,7,9H,6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAUPJLYCKGWSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(CCBr)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91757091 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2627136.png)


![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2627143.png)
![2-[2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]acetic acid](/img/structure/B2627148.png)
![4-fluoro-N-[(E)-(2-fluorophenyl)methylidene]-3-methylaniline](/img/structure/B2627149.png)

![N-[(5-Cyanothiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2627151.png)